1,4-Naphthalenedione, 2-bromo-3-ethyl-
Description
Contextualization of Naphthalenediones within Organic Chemistry and Medicinal Chemistry
In the sphere of organic chemistry, naphthalenediones are valuable synthons, serving as starting materials or intermediates in the synthesis of more complex molecules. Their reactivity, governed by the quinone moiety, allows for a variety of chemical transformations, including addition and cycloaddition reactions.
The significance of naphthalenediones is profoundly amplified in medicinal chemistry, where they are recognized as a "privileged scaffold." This term is attributed to molecular frameworks that can be derivatized to interact with a wide range of biological targets. The 1,4-naphthoquinone (B94277) core is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The cytotoxic effects of many naphthoquinones are often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling and their potential to inhibit enzymes like DNA topoisomerase-II. nih.gov
Overview of Halogenated Naphthalenediones: Structural Diversity and Significance
The introduction of halogen atoms—such as bromine, chlorine, and fluorine—onto the naphthalenedione scaffold gives rise to halogenated naphthalenediones. This structural modification can significantly influence the physicochemical properties and biological activity of the parent compound. Halogenation can alter the electron distribution within the molecule, thereby affecting its reactivity, redox potential, and ability to interact with biological macromolecules.
The structural diversity of halogenated naphthalenediones is vast, with halogens being introduced at various positions on the naphthalene (B1677914) ring. This allows for the fine-tuning of their biological profiles. For instance, the presence of an electron-withdrawing group, such as a halogen, on the naphthoquinone moiety can have a direct effect on the efficiency of biological processes like the production of hydrogen peroxide. spectrabase.com The synthesis of these halogenated derivatives is often pursued to explore their potential as enhanced therapeutic agents. rsc.org
Specific Focus: 1,4-Naphthalenedione, 2-bromo-3-ethyl- as a Representative Compound
Within the diverse family of halogenated naphthalenediones, 1,4-Naphthalenedione, 2-bromo-3-ethyl- serves as a pertinent example for a detailed examination. This compound features a 1,4-naphthalenedione core substituted with a bromine atom at the 2-position and an ethyl group at the 3-position.
| Property | Value |
| Chemical Formula | C12H9BrO2 |
| Molar Mass | 265.1 g/mol |
| CAS Number | 13984-88-8 |
The synthesis of such 2,3-disubstituted-1,4-naphthoquinones can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution of a di-halogenated precursor, such as 2,3-dibromo-1,4-naphthoquinone (B88232), with an appropriate nucleophile. While specific synthesis details for the ethyl derivative are not extensively documented in readily available literature, the synthesis of analogous 2-bromo-3-(n-alkylamino)-1,4-napthoquinones has been reported, providing a potential pathway for its synthesis. researchgate.net
The biological activity of 1,4-Naphthalenedione, 2-bromo-3-ethyl- has not been the subject of extensive, dedicated studies. However, research on closely related bromo-substituted naphthoquinones suggests potential areas of interest. For example, 2-bromo-1,4-naphthoquinone has been investigated as a potentially improved substitute for menadione (2-methyl-1,4-naphthoquinone) in cancer therapy, showing a significantly higher efficiency in producing reactive oxygen species. spectrabase.com Furthermore, various bromo-naphthoquinone derivatives have been explored for their antitumor effects, particularly in aggressive cancers like triple-negative breast cancer. researchgate.net The presence of both a bromine atom and an ethyl group on the 1,4-naphthalenedione scaffold of the title compound suggests that it would be a valuable candidate for future investigations into its potential anticancer and antimicrobial properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13984-88-8 |
|---|---|
Molecular Formula |
C12H9BrO2 |
Molecular Weight |
265.10 g/mol |
IUPAC Name |
2-bromo-3-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9BrO2/c1-2-7-10(13)12(15)9-6-4-3-5-8(9)11(7)14/h3-6H,2H2,1H3 |
InChI Key |
DMDUKOTWUUJQSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1,4 Naphthalenedione, 2 Bromo 3 Ethyl and Its Analogues
Synthetic Routes to 1,4-Naphthalenedione, 2-bromo-3-ethyl-
The synthesis of 2-bromo-3-ethyl-1,4-naphthalenedione involves the strategic introduction of an ethyl group onto a pre-functionalized naphthoquinone core. The primary starting materials for such syntheses are typically other halogenated naphthoquinones, which offer sites for selective chemical modification.
Approaches Utilizing 2-Bromo-1,4-naphthoquinone as a Key Intermediate
One potential pathway to introduce an alkyl group, such as ethyl, onto the C3 position of a 2-bromo-1,4-naphthoquinone scaffold involves radical alkylation. While direct ethylation via this method is not extensively detailed, the general strategy has been described for other alkyl groups. This process typically involves the reaction of 2-bromo-1,4-naphthalenedione with a source of alkyl radicals. nih.gov
For instance, a Hunsdiecker-type reaction can be employed, using a carboxylic acid as the alkyl source in the presence of silver nitrate (B79036) and ammonium (B1175870) persulfate. nih.gov The reaction is heated to facilitate the decarboxylative generation of the alkyl radical, which then adds to the C3 position of the naphthoquinone ring. The resulting product would then be the 3-alkylated-2-bromo-1,4-naphthoquinone. nih.gov This method represents a viable, albeit sometimes low-yielding, approach for forging the necessary carbon-carbon bond. nih.gov
Pathways from 2,3-Dibromo-1,4-naphthoquinone (B88232)
The use of 2,3-dibromo-1,4-naphthoquinone as a starting material is a common strategy for synthesizing 2-bromo-3-substituted analogues. This pathway typically proceeds via a nucleophilic substitution reaction, where one of the bromine atoms is selectively replaced by a nucleophile.
A well-documented approach involves the reaction of 2,3-dibromo-1,4-naphthoquinone with primary alkylamines. researchgate.net For example, the reaction with ethylamine (B1201723) leads to the formation of the corresponding 2-bromo-3-(ethylamino)-1,4-naphthalenedione, a structural analogue of the target compound. researchgate.net This reaction demonstrates the principle of selective mono-substitution at the C3 position, leaving the C2 bromine intact for potential further derivatization. The literature describes the synthesis of a homologous series of 2-bromo-3-(n-alkylamino)-1,4-napthoquinones, including methyl, ethyl, propyl, and butyl analogues, from 2,3-dibromo-1,4-naphthoquinone. researchgate.net
While this method yields a C-N bond rather than the C-C bond of the target compound, other C-C bond-forming reactions, such as palladium-catalyzed Sonogashira cross-coupling with terminal alkynes, have been successfully applied to 2,3-dibromo-1,4-naphthoquinone, suggesting its potential for adaptation with appropriate ethyl-containing coupling partners. researchgate.net
Chemical Transformations and Derivatization of the Naphthalenedione Scaffold
The 2-bromo-3-substituted-1,4-naphthalenedione scaffold is amenable to a variety of chemical transformations, primarily centered around the reactivity of the remaining bromine atom at the C2 position. Nucleophilic substitution is a key strategy for introducing further diversity.
Nucleophilic Substitution Reactions
The bromine atom at the C2 position of the naphthalenedione ring is susceptible to displacement by various nucleophiles. This reactivity is central to the derivatization of these compounds.
The reaction of 2,3-dihalo-1,4-naphthoquinones with amines is a foundational method for producing a wide array of amino-substituted derivatives. researchgate.netrsc.orgsemanticscholar.org As previously mentioned, reacting 2,3-dibromo-1,4-naphthoquinone with one equivalent of a primary amine, such as ethylamine, selectively yields the 2-bromo-3-(ethylamino)-1,4-naphthalenedione product. researchgate.net This monosubstitution highlights the greater reactivity of the C3 position towards amine nucleophiles in the dibrominated precursor.
The following table summarizes the synthesis of several 2-bromo-3-(n-alkylamino)-1,4-naphthalenedione analogues from 2,3-dibromo-1,4-naphthoquinone.
| Starting Material | Amine Reagent | Product | Reference |
|---|---|---|---|
| 2,3-Dibromo-1,4-naphthoquinone | Methylamine | 2-Bromo-3-(methylamino)-1,4-naphthalenedione | researchgate.net |
| 2,3-Dibromo-1,4-naphthoquinone | Ethylamine | 2-Bromo-3-(ethylamino)-1,4-naphthalenedione | researchgate.net |
| 2,3-Dibromo-1,4-naphthoquinone | Propylamine | 2-Bromo-3-(propylamino)-1,4-naphthalenedione | researchgate.net |
| 2,3-Dibromo-1,4-naphthoquinone | Butylamine | 2-Bromo-3-(butylamino)-1,4-naphthalenedione | researchgate.net |
The carbon-bromine bond in these scaffolds is also reactive towards sulfur-based nucleophiles. oup.comnih.gov Studies on the chemoselective substitution of related compounds, such as 2-bromo-3-methoxy-1,4-naphthoquinone, have shown that alkylthiols can displace the bromine atom at the C2 position. oup.comoup.com This reaction typically requires the presence of a base, such as an amine, to generate the more nucleophilic alkylthiolate ion. oup.com The product of such a reaction is a 2-alkylthio-substituted naphthalenedione. oup.comoup.com
Furthermore, research on N-substituted halo-quinones indicates that the remaining halogen can be displaced by thiol nucleophiles to create N,S-disubstituted compounds. researchgate.net This suggests that a 2-bromo-3-alkylamino-1,4-naphthalenedione analogue could be further functionalized by reacting it with a thiol to replace the C2 bromine, yielding a 2-thio-3-alkylamino-1,4-naphthalenedione derivative.
The following table summarizes key nucleophilic substitution reactions on related naphthalenedione scaffolds.
| Starting Scaffold | Nucleophile | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 2,3-Dibromo-1,4-naphthoquinone | Primary Amines (e.g., Ethylamine) | Nucleophilic Substitution (at C3) | 2-Bromo-3-alkylamino-1,4-naphthalenedione | researchgate.net |
| 2-Bromo-3-methoxy-1,4-naphthoquinone | Alkylthiols (+ Amine base) | Nucleophilic Substitution (at C2) | 2-Alkylthio-3-methoxy-1,4-naphthalenedione | oup.comoup.com |
| 2-Chloro-3-amino-1,4-naphthoquinone Analogue | Thiols | Nucleophilic Substitution (at C2) | 2-Thio-3-amino-1,4-naphthalenedione Analogue | researchgate.net |
Reactions with Alcohols and Phenols
The reaction of 2-bromo-1,4-naphthoquinone derivatives with alcohols and phenols proceeds via nucleophilic substitution, yielding 2-alkoxy and 2-aryloxy-1,4-naphthoquinone derivatives, respectively. This transformation is a valuable method for introducing a wide range of functional groups onto the naphthoquinone core.
Research has demonstrated the successful one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives from 2-bromo-1,4-naphthoquinone and various phenols. nih.govrsc.org This reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃), cesium hydroxide (B78521) (CsOH), or potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), in a suitable solvent like toluene. nih.gov The choice of base and solvent can influence the reaction time and yield, which also depend on the electronic and steric properties of the substituents on the phenol. nih.gov For instance, phenols with electron-donating groups tend to react faster than those with electron-withdrawing groups due to the increased nucleophilicity of the corresponding phenolate. nih.gov
Similarly, 2-alkoxy-1,4-naphthoquinone derivatives can be prepared by reacting 2-bromo-1,4-naphthoquinone with the corresponding alcohols in the presence of a base. researchgate.netsemanticscholar.org These reactions are fundamental in the synthesis of compounds with potential antiplatelet, anti-inflammatory, and antiallergic activities. researchgate.net
Table 1: Synthesis of 2-Aryloxy-1,4-naphthoquinone Derivatives
| Reactant 1 | Reactant 2 (Phenol) | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-Bromo-1,4-naphthoquinone | Various substituted phenols | Cs₂CO₃, CsOH, or KF/Al₂O₃ | Toluene | 2-Aryloxy-1,4-naphthoquinone derivatives | nih.gov |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been extensively applied to the derivatization of halo-substituted naphthoquinones.
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction has been utilized in the synthesis of 2-alkynyl-1,4-naphthoquinone derivatives from 2-bromo-1,4-naphthoquinones. For example, 2,3-diyne-1,4-naphthoquinone derivatives have been synthesized from 2,3-dibromo-1,4-naphthoquinone and various terminal alkynes using a palladium catalyst. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base. sci-hub.se
The Sonogashira reaction is instrumental in creating precursors for more complex heterocyclic systems. The resulting 2-alkynyl derivatives can undergo further transformations, such as intramolecular cyclization, to generate fused-ring systems. rsc.org
Table 2: Palladium-Catalyzed Sonogashira Coupling of Bromo-Naphthoquinones
| Bromo-Naphthoquinone Substrate | Alkyne | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 2,3-Dibromo-1,4-naphthoquinone | Various terminal alkynes | Pd catalyst | 2,3-Diyne-1,4-naphthoquinone derivatives | researchgate.net |
| Bromo-diketone | Various alkynes | Pd(PPh₃)₂Cl₂ / CuI | 3-Alkynyl-1,2-diones | sci-hub.se |
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an aryl or vinyl halide. This reaction has been successfully applied to the synthesis of 2-aryl-1,4-naphthoquinones from 2-chloro- or 2-bromo-1,4-naphthoquinones and arylboronic acids. researchgate.netjst.go.jp The reaction of 2,3-dichloro-1,4-naphthoquinone with arylboronic acids can lead to either mono- or bis-arylated products. researchgate.net This methodology provides a direct route to introduce various aryl groups at the 2-position of the naphthoquinone ring.
Table 3: Suzuki-Miyaura Coupling of Halo-Naphthoquinones
| Halo-Naphthoquinone Substrate | Organoboron Reagent | Catalyst | Product | Reference |
|---|---|---|---|---|
| 2-Chloro-1,4-naphthoquinones | Arylboronic acids | Palladium catalyst | 2-Aryl-1,4-naphthoquinones | researchgate.netjst.go.jp |
| 2,3-Dichloro-1,4-naphthoquinone | Arylboronic acids | Palladium catalyst | Mono- or bis-arylated naphthoquinones | researchgate.net |
Cyclization and Heterocyclic Annulation Reactions
The derivatization of 1,4-naphthalenedione, 2-bromo-3-ethyl- and its analogues can also be achieved through cyclization reactions that lead to the formation of fused heterocyclic systems.
Naphthoquinone-fused imidazole (B134444) derivatives, specifically naphtho[2,3-d]imidazole-4,9-diones, have been synthesized through various routes. ccspublishing.org.cnresearchgate.netacs.orgnih.govdocumentsdelivered.com One common approach involves the reaction of a 2,3-diamino-1,4-naphthoquinone precursor with an appropriate cyclizing agent. For instance, the reaction of 2-amino-3-chloro-1,4-naphthoquinone with amines can lead to the formation of imidazole-fused systems. rsc.org The synthesis of 1-substituted 1H-naphtho[2,3-d]imidazole-4,9-diones has been reported, highlighting the potential for further functionalization of the imidazole ring. ccspublishing.org.cnresearchgate.net
Table 4: Synthesis of Naphtho[2,3-d]imidazole-4,9-diones
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 2-Amino-3-chloro-1,4-naphthoquinone | Amines, basic conditions | Imidazole-fused naphthoquinones | rsc.org |
| 2,3-Diamino-1,4-naphthoquinone | Formic acid | 1H-naphtho[2,3-d]imidazole-4,9-dione | ccspublishing.org.cn |
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," has emerged as a powerful and versatile method for the synthesis of 1,2,3-triazole-containing compounds. nih.govbeilstein-journals.orgnih.govnih.govscispace.comresearchgate.netthieme-connect.comnih.gov This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, typically catalyzed by a copper(I) species, to afford the 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield. beilstein-journals.orgnih.govnih.govblucher.com.br
In the context of naphthoquinone chemistry, this methodology has been employed to synthesize a variety of 1,2,3-triazole-naphthoquinone conjugates. nih.govresearchgate.netresearchgate.netnih.govdoaj.org The synthesis often begins with the preparation of an O-propargyl-naphthoquinone from 2-hydroxy-1,4-naphthoquinone (B1674593) and propargyl bromide. nih.gov This alkyne-functionalized naphthoquinone can then be reacted with a range of organic azides in the presence of a copper catalyst to yield the desired triazole-naphthoquinone hybrids. nih.gov Alternatively, an azido-naphthoquinone can be reacted with a terminal alkyne. blucher.com.br
Table 5: Synthesis of 1,2,3-Triazole-Naphthoquinone Conjugates via Click Chemistry
| Naphthoquinone Precursor | Azide/Alkyne Partner | Catalyst | Product | Reference |
|---|---|---|---|---|
| O-propargyl-naphthoquinone | Alkyl or aryl azides | Copper(I) | 1,2,3-Triazole-naphthoquinone conjugates | nih.gov |
| 2-Azido-1,4-naphthoquinone | Phenylacetylene | CuI | 1,2,3-Triazole-1,4-naphthoquinones | blucher.com.br |
Pyrimidinone-Fused Derivatives
The synthesis of pyrimidinone-fused 1,4-naphthoquinones represents a significant derivatization strategy, creating complex heterocyclic systems with potential biological activities. researchgate.netnih.govnih.gov A common approach begins with a commercially available precursor, 1,4-dihydroxynaphthoic acid, which undergoes a series of transformations to yield the target fused compounds in good yields. nih.govmdpi.com
The synthetic pathway often involves the initial protection of the hydroxyl groups, followed by functionalization of the naphthalene (B1677914) core. Key steps can include bromination, amidation, and cyclization reactions. For instance, a synthetic protocol developed by Kim et al. utilized a key carboxamide intermediate prepared from 1,4-dihydroxynaphthoic acid. researchgate.net This intermediate is then subjected to a sequence of reactions, including the introduction of various substituents, to build the pyrimidinone ring fused to the naphthoquinone scaffold. researchgate.net Structure-activity relationship (SAR) analysis of the synthesized compounds revealed that the nature of the substituents on the pyrimidinone ring, such as a phenyl group at the C2 position and a benzyl (B1604629) group at the N3 position, can be crucial for their biological activity. researchgate.netnih.gov
A generalized synthetic scheme for these derivatives can be outlined as follows:
Starting Material Protection: Methylation of 1,4-dihydroxynaphthoic acid using dimethyl sulfate (B86663) and K2CO3. researchgate.net
Halogenation: Introduction of a bromine atom using N-Bromosuccinimide (NBS) in DMF. researchgate.net
Amidation: Conversion of the carboxylic acid to a carboxamide by reaction with an appropriate amine after activation with oxalyl chloride. researchgate.net
Cyclization: The final ring-closing step to form the pyrimidinone moiety, which can be achieved through various reagents and conditions, such as using triphosgene. researchgate.net
Deprotection/Oxidation: Removal of the protecting groups and oxidation to the final 1,4-naphthalenedione state, often using ceric ammonium nitrate (CAN). researchgate.net
The following table summarizes representative reaction conditions for the synthesis of pyrimidinone-fused 1,4-naphthoquinones.
| Step | Reagents and Conditions | Purpose | Reference |
| Methylation | Dimethyl sulfate, K2CO3, acetone (B3395972), reflux | Protection of hydroxyl groups | researchgate.net |
| Bromination | NBS, DMF, room temperature | Introduction of bromine | researchgate.net |
| Saponification | KOH, THF/MeOH/H2O, reflux | Deprotection of methyl ester | researchgate.net |
| Amidation | Oxalyl chloride, DMF, DCM; then R-NH2, pyridine | Formation of amide intermediate | researchgate.net |
| Cyclization | Triphosgene, THF, reflux | Formation of pyrimidinone ring | researchgate.net |
| Oxidation | CAN, ACN/DMF/H2O, 0°C to rt | Formation of the final quinone | researchgate.net |
Indole-Fused Heterocycles
Fusing an indole (B1671886) scaffold to the 1,4-naphthalenedione core is another important derivatization strategy. These syntheses can be achieved through various routes, often starting from a substituted 1,4-naphthalenedione. One approach involves the reaction of 2-bromo-1,4-naphthoquinone with a 1,3-dicarbonyl compound and a primary amine to construct the indolequinone motif. researchgate.net
Another efficient method for preparing 1,4-naphthoquinones possessing indole scaffolds utilizes a three-component reaction of 2-hydroxy-1,4-naphthoquinone, a substituted salicylic (B10762653) aldehyde, and an indole, catalyzed by indium(III) triflate (In(OTf)3) under solvent-free conditions. nih.gov This method is noted for its simplicity, mild reaction conditions, and environmental friendliness. nih.gov
Furthermore, intramolecular cyclization of 2-(arylethynyl)naphthalene-1,4-dione derivatives with ammonium acetate (B1210297) (NH4OAc) in methanol (B129727) at ambient temperature provides a straightforward route to naphthoquinone-fused pyrrole (B145914) derivatives, which are structurally related to indole-fused systems. rsc.org The synthesis of the starting material for these reactions, such as (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole, can be accomplished via a multi-step synthesis starting from 4-bromoaniline (B143363), involving Japp-Klingemann and Fischer indole cyclization reactions. iajps.com
The general procedure for the In(OTf)3-catalyzed synthesis is as follows:
A mixture of an indole (1 mmol), a substituted salicylic aldehyde (1 mmol), and 2-hydroxy-1,4-naphthoquinone (1 mmol) is prepared. nih.gov
A catalytic amount of In(OTf)3 (0.1 mmol) is added to the mixture. nih.gov
The mixture is stirred at 110 °C for 5–7 hours. nih.gov
Upon completion, the reaction is worked up by adding water and extracting with an organic solvent like dichloromethane. nih.gov
Radical Reactions and Oxidative Transformations
The 1,4-naphthalenedione core is susceptible to radical reactions and oxidative transformations due to its electronic structure. These compounds can undergo redox cycling, a process involving the reduction of the quinone to a semiquinone radical, which can then be re-oxidized by molecular oxygen. nih.gov This cycle generates reactive oxygen species (ROS) such as superoxide (B77818) (O2•−) and hydrogen peroxide. nih.gov The formation of naphthosemiquinone radicals can also be initiated through a comproportionation reaction between the hydroquinone (B1673460) and the parent quinone. researchgate.net
Enzymes like cytochrome P450 reductase can catalyze the one-electron reduction to the semiquinone, while NAD(P)H:quinone oxidoreductase-1 (NQO-1) can catalyze a two-electron reduction to the hydroquinone. nih.gov The hydroquinone can then be autoxidized back to the quinone, contributing to oxidative stress. nih.gov
Substituents on the naphthalenedione ring significantly influence its oxidative potential. For example, 2-methoxy-1,4-naphthoquinone (B1202248) is a potent oxidative compound that generates hydrogen peroxide in erythrocytes. nih.gov In contrast, 2-hydroxy- and 2,3-dihydroxy-1,4-naphthoquinone (B1450793) are less oxidative. nih.gov These transformations are central to the biological activities and potential toxicities of naphthalenedione derivatives. nih.govresearchgate.net The generation of ROS and modulation of redox signaling are key properties that make these compounds interesting for therapeutic development. nih.gov
The following table summarizes the key species and processes in the oxidative transformations of 1,4-naphthalenediones.
| Species/Process | Description | Key Enzymes/Reagents | Generated Species | Reference |
| One-Electron Reduction | Reduction of the quinone to a semiquinone radical. | Cytochrome P450 reductase, NADH, NADPH | Semiquinone radical (NQ•−) | nih.gov |
| Two-Electron Reduction | Reduction of the quinone to a hydroquinone. | NAD(P)H:quinone oxidoreductase-1 (NQO-1) | Hydroquinone (NQH2) | nih.gov |
| Redox Cycling | Cyclic process of reduction and subsequent autoxidation. | O2 | Superoxide (O2•−), Hydrogen Peroxide (H2O2) | nih.gov |
| Comproportionation | Reaction between a hydroquinone and a quinone. | NQH2 + NQ | 2 Semiquinone radicals (2 NQ•−) | researchgate.net |
Photochemical Reactions for Polycyclic Aromatic Compounds
The photochemistry of 1,4-naphthalenedione and its derivatives involves various transformations, making it a useful tool for synthesizing complex polycyclic aromatic compounds. researchgate.net One notable reaction is photoacylation, where 1,4-naphthoquinone (B94277) reacts with aldehydes under UV irradiation to form acylated 1,4-naphthohydroquinones. mdpi.com This process can be conducted efficiently under continuous-flow conditions, using acetone as a triplet photosensitizer. The resulting hydroquinones can be subsequently oxidized in-line to yield the corresponding acylated 1,4-naphthoquinones. mdpi.com
1,4-Naphthoquinone can also participate in photochemical cycloaddition reactions. For example, its reaction with cycloheptatriene (B165957) yields spirocyclic ethers through a (6+2)π cycloaddition process, as well as carbocyclic (2+2)π and (6+2)π cycloadducts. researchgate.net The photochemistry of the broader class of polycyclic aromatic hydrocarbons (PAHs), to which the naphthalene core belongs, is relevant as these compounds can undergo photo-oxidation, often enhanced by the presence of metals and dissolved oxygen, leading to the formation of radicals and various oxidized derivatives. du.edu The presence of a nitro group on the naphthalene ring, as in nitronaphthalene derivatives, can also lead to specific photochemical degradation pathways, influenced by factors like the presence of oxygen and the orientation of the nitro group. researchgate.net
The photoacylation of 1,4-naphthoquinone with various aldehydes has been studied, with results summarized in the table below.
| Aldehyde | Product | Yield (%) | Conditions | Reference |
| Butyraldehyde | 2-Butyryl-1,4-naphthohydroquinone | 90 | UVB, acetone, 70 min residence time | mdpi.com |
| Heptanal | 2-Heptanoyl-1,4-naphthohydroquinone | 85 | UVB, acetone, 70 min residence time | mdpi.com |
| Isovaleraldehyde | 2-Isovaleryl-1,4-naphthohydroquinone | 88 | UVB, acetone, 70 min residence time | mdpi.com |
| Dodecylaldehyde | 2-Dodecanoyl-1,4-naphthohydroquinone | 34 | UVB, acetone, 70 min residence time | mdpi.com |
Mechanistic Understanding of Synthetic Pathways
Reaction Mechanism Proposals for Formation of Naphthalenedione Analogues
The formation of substituted 1,4-naphthalenedione analogues proceeds through several proposed mechanistic pathways, largely dependent on the reactants and conditions. A common pathway for the introduction of nucleophiles, such as amines or thiols, is the Michael 1,4-addition. researchgate.netresearchgate.net
For the synthesis of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone from 2,3-dibromo-1,4-naphthoquinone, a proposed mechanism involves the nucleophilic attack of the amine at the C-3 position, followed by the elimination of a bromide ion. This is an addition-elimination type reaction. researchgate.net
In the reaction of 1,4-naphthoquinone with anilines, an alternative to the direct Michael addition is a low-energy Electron Donor-Acceptor (EDA) mechanism. This pathway is favored when using alternative energy sources like ultrasound, which provides homogeneous heating. researchgate.net The reaction is believed to proceed through the formation of an EDA complex between the aniline (B41778) (donor) and the naphthoquinone (acceptor), which then evolves to the final product. researchgate.net
For the formation of fused heterocyclic systems, the mechanisms can be more complex. The laccase-catalyzed synthesis of 1,4-naphthoquinone-2,3-bis-sulfides from 1,4-naphthohydroquinone is proposed to begin with the oxidation of the hydroquinone to the quinone. researchgate.net This is followed by a Michael addition of a thiol to give a keto-enol intermediate. A subsequent oxidation by laccase and a second thiol addition lead to the final bis-sulfide product. researchgate.net
The synthesis of indole derivatives from 4-bromoaniline involves a Fischer indole cyclization. iajps.com This classic reaction proceeds via the acid-catalyzed rearrangement of a phenylhydrazone, which is formed from the reaction of the aniline derivative with a ketone or aldehyde. The key steps are tautomerization, a nih.govnih.gov-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia (B1221849) to form the indole ring. iajps.com
Role of Catalysts and Reaction Conditions in Yield and Selectivity
Catalysts and reaction conditions play a pivotal role in directing the synthesis of 1,4-naphthalenedione analogues, significantly impacting reaction rates, yields, and selectivity.
Catalysts:
Base Catalysts: Simple bases like triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions on the naphthoquinone ring by deprotonating the incoming nucleophile, thereby increasing its reactivity. nih.govrsc.org
Lewis Acids: Lewis acids such as indium(III) triflate (In(OTf)3) are effective in catalyzing multi-component reactions for the synthesis of complex derivatives like indole-possessing naphthoquinones. nih.gov
Transition Metals: Copper-based catalysts, such as copper iodide (CuI) and cuprous oxide (CuO), are employed in the synthesis of fused heterocyclic systems. researchgate.netrsc.org For instance, CuO catalyzes the intramolecular cyclization to form benzofuronaphthoquinones. rsc.org
Biocatalysts: Enzymes like laccase offer a green chemistry approach, catalyzing oxidative C-S bond formation under mild conditions (pH 4.5-7.15, open to air) to afford 1,4-naphthoquinone-2,3-bis-sulfides. researchgate.net
Phase Transfer Catalysts: Tetrabutylammonium bromide (TBAB) is used in domino reactions in aqueous media, facilitating the reaction between reactants present in different phases. rsc.org
Iodine: Molecular iodine can mediate the cyclization of 2-hydroxy-3-substituted-vinyl-1,4-naphthoquinones to yield naphthofuroquinones at room temperature. rsc.org
Reaction Conditions:
Solvent: The choice of solvent can influence reaction outcomes. For instance, in the synthesis of pyrimidinone-fused derivatives, a mixture of ACN/DMF/H2O is used for the final oxidation step. researchgate.net
Temperature: Reaction temperatures are optimized to balance reaction rate and selectivity. Many reactions are performed at room temperature, while others require reflux conditions to proceed efficiently. nih.govrsc.org
Energy Sources: The use of alternative energy sources like microwave (MW) and ultrasound (US) irradiation can dramatically accelerate reaction times, improve yields, and enhance selectivity. researchgate.net These methods provide uniform heating, which can favor specific, lower-energy mechanistic pathways, such as the EDA mechanism in the reaction of anilines with naphthoquinone, leading to cleaner products that may not require extensive purification. researchgate.net
The following table highlights the impact of different catalysts on the synthesis of naphthalenedione derivatives.
| Catalyst | Reaction Type | Product Type | Reference |
| K2CO3 / Et3N | Nucleophilic Substitution | Amino-substituted naphthoquinones | nih.gov |
| In(OTf)3 | Three-component reaction | Indole-possessing naphthoquinones | nih.gov |
| Laccase | Oxidative C-S coupling | Naphthoquinone-bis-sulfides | researchgate.net |
| CuO | Intramolecular Cyclization | Benzofuronaphthoquinones | rsc.org |
| Iodine | Electrophilic Cyclization | Naphthofuroquinones | rsc.org |
| CuSO4·5H2O / Sodium Ascorbate | Click Chemistry | Triazole-naphthoquinones | nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For derivatives of 1,4-naphthoquinone (B94277), DFT calculations, often utilizing the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies. nih.govnih.gov The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. researchgate.net For instance, studies on the related compound 2,3-dibromo-1,4-naphthoquinone (B88232) have utilized DFT to achieve an optimized geometry for further analysis. researchgate.net
The vibrational spectra (Infrared and Raman) can be computationally predicted and are crucial for the characterization of the molecule. researchgate.net Theoretical calculations allow for the assignment of vibrational modes to specific molecular motions, such as C=O stretching, C-Br stretching, and the various vibrations of the naphthoquinone core. scielo.br These theoretical spectra, when compared with experimental data, provide a detailed confirmation of the molecular structure. nih.govresearchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-specific deviations. researchgate.net
Table 1: Representative DFT-Calculated Vibrational Frequencies for Naphthoquinone Derivatives This table is illustrative of typical data obtained from DFT calculations for this class of compounds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O Stretch | 1650-1690 | Symmetric and asymmetric stretching of carbonyl groups. |
| C=C Stretch (Aromatic) | 1580-1620 | Stretching vibrations within the aromatic rings. |
| C-Br Stretch | 600-650 | Stretching of the carbon-bromine bond. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For naphthoquinone derivatives, analysis of the HOMO and LUMO electron density distributions can identify the likely sites for nucleophilic and electrophilic attack. nih.gov This information is invaluable for predicting how 1,4-Naphthalenedione, 2-bromo-3-ethyl- might react with other chemical species.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a relatively rigid structure like 1,4-Naphthalenedione, 2-bromo-3-ethyl-, MD simulations can provide insights into the conformational flexibility of the ethyl group. More importantly, MD simulations are used to explore intermolecular interactions, such as π-π stacking, which is common in aromatic systems, and halogen bonding involving the bromine atom. nih.gov These simulations can model how multiple molecules interact in a condensed phase or how the molecule interacts with a solvent or a biological macromolecule, providing a dynamic picture of these non-covalent interactions that are crucial for understanding its physical properties and biological function. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. brieflands.com For naphthoquinone derivatives, which are known for a wide range of biological activities including anticancer and antimalarial properties, QSAR is a valuable tool. nih.govnih.gov
A QSAR model is built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression (MLR), to create a mathematical equation that relates these descriptors to the observed biological activity. brieflands.com Descriptors can encode various molecular properties, including electronic (e.g., electronegativity, dipole moment), steric (e.g., van der Waals volume), and topological (e.g., ring complexity) features. nih.gov Successful QSAR models for naphthoquinones have been used to predict the anticancer activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.govnih.gov The development of a QSAR model for a series including 1,4-Naphthalenedione, 2-bromo-3-ethyl- could help predict its potential efficacy and guide further structural modifications. nih.gov
Table 2: Common Descriptors Used in QSAR Models for Naphthoquinone Derivatives
| Descriptor Type | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | Dipole Moment, E1e | Charge distribution, electronegativity |
| Steric/Volume | GATS5v, Mor16v | Molecular size and shape |
| Topological | RCI, SHP2 | Molecular complexity and shape |
| Physicochemical | MATS3p, ClogP | Polarizability, lipophilicity |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used in drug design to understand how a potential drug molecule might interact with its biological target. For naphthoquinone derivatives, docking studies have been performed to investigate their binding modes with various protein targets, such as Polo-like kinase 1 (Plk1) and the BCL-2 protein, which are implicated in cancer. mdpi.comresearchgate.netresearchgate.net
The docking process involves placing the ligand (e.g., 1,4-Naphthalenedione, 2-bromo-3-ethyl-) into the active site of a protein and calculating a score that estimates the binding affinity. researchgate.net The results provide a detailed 3D model of the ligand-protein complex, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the complex. researchgate.net This information can elucidate the mechanism of action and provide a rational basis for designing derivatives with improved binding affinity and biological activity. nih.gov
Solvent Effect Modeling
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Solvent effect modeling uses computational methods to simulate these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. These models can predict changes in the electronic structure, geometry, and spectroscopic properties of the molecule in different solvents. researchgate.net For instance, investigating 1,4-Naphthalenedione, 2-bromo-3-ethyl- with solvent effect modeling could predict how its UV-Vis absorption spectrum might shift in polar versus nonpolar solvents, providing valuable data for experimental studies.
Investigation of Biological Activities and Underlying Molecular Mechanisms
Anticancer and Antiproliferative Activity Mechanisms
The anticancer potential of 1,4-naphthoquinone (B94277) derivatives is attributed to a multi-faceted approach, targeting various hallmarks of cancer. The mechanisms investigated for compounds like 2-bromo-3-ethyl-1,4-naphthalenedione are centered on disrupting cancer cell metabolism, interfering with critical protein pathways, inducing oxidative stress, and ultimately triggering programmed cell death.
Modulation of Cellular Metabolism (e.g., Glycolysis, Mitochondrial Respiration, Warburg Effect)
A defining characteristic of many cancer cells is their altered energy metabolism, famously known as the Warburg effect. This phenomenon involves a shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, even when oxygen is plentiful. nih.gov Investigations into 1,4-naphthoquinone analogues suggest that they can counteract this metabolic adaptation.
Studies on structurally related compounds have shown that the 1,4-naphthoquinone core can disrupt the Warburg effect, forcing a shift in cancer cell metabolism. nih.gov These compounds have been observed to alter cellular glucose metabolism and increase the cellular oxygen consumption rate (OCR). nih.gov This action suggests an inhibition of glycolysis and a targeting of mitochondrial redox defense, effectively reversing the cancer cell's preferred metabolic pathway and leading to necrosis. nih.gov The presence of a halogen at the C2 or C3 position of the naphthoquinone ring has been identified as crucial for maintaining this potent biological activity. nih.gov
Targeting of Specific Protein Pathways and Enzymes (e.g., Keap1, SmTGR, Aromatase, Itch, CDC25 phosphatase)
The antiproliferative effects of naphthoquinones are also linked to their ability to interact with and inhibit specific proteins that are vital for cancer cell survival and proliferation. The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack from amino acid residues (like cysteine) within protein active sites, leading to enzyme inhibition. nih.gov
One key protein target identified for analogous compounds is the Kelch-like ECH-associated protein 1 (Keap1). nih.gov Keap1 is a critical regulator of the cellular antioxidant response. By targeting Keap1, naphthoquinone derivatives can disrupt the cell's ability to defend against oxidative stress, thereby enhancing cytotoxicity. nih.gov Furthermore, the broader class of naphthoquinones has been found to inhibit other crucial enzymes involved in cancer progression, such as DNA topoisomerases, which are essential for managing DNA topology during replication and transcription. nih.gov Altering the function of these enzymes is a well-established mechanism for inducing apoptosis in cancer cells. nih.gov
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction
A primary and extensively documented mechanism of action for 1,4-naphthoquinones is their capacity to generate reactive oxygen species (ROS). nih.govmdpi.commdpi.com ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can inflict damage on essential cellular components, including DNA, lipids, and proteins. nih.gov
The quinone moiety can undergo redox cycling, a process where it is reduced to a semiquinone radical by cellular reductases like cytochrome P450 reductase. csir.co.za This semiquinone can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide anion in the process. This futile cycle leads to a massive accumulation of ROS, overwhelming the cell's antioxidant defenses and inducing a state of severe oxidative stress. mdpi.comcsir.co.za This oxidative damage can trigger downstream signaling pathways that lead to cell death. nih.govmdpi.com The cytotoxicity of these compounds is often directly linked to this pro-oxidant activity. mdpi.com
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The culmination of metabolic disruption, protein inhibition, and oxidative stress is often the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. mdpi.comrsc.org The cellular damage caused by ROS acts as a potent signal for the initiation of the apoptotic cascade. mdpi.com
Studies on various 2,3-disubstituted-1,4-naphthoquinones demonstrate their ability to trigger classical caspase-dependent apoptosis. mdpi.com The generated oxidative stress can lead to mitochondrial membrane potential loss, a key event in the intrinsic apoptotic pathway. mdpi.com This, in turn, activates a cascade of caspase enzymes that execute the dismantling of the cell. Furthermore, DNA damage resulting from ROS can activate cell cycle checkpoints, leading to arrest at various phases (e.g., G2/M) of the cell cycle, preventing the damaged cell from proliferating and allowing time for repair or, if the damage is too severe, commitment to apoptosis. nih.gov
Antimicrobial Activity Mechanisms
In addition to their anticancer properties, 1,4-naphthoquinone derivatives are recognized for their broad-spectrum antimicrobial activity. nih.govsemanticscholar.org
Antibacterial Action:
The antibacterial effects of 2,3-disubstituted-1,4-naphthoquinones are significant, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.govmdpi.com The mechanism of action in bacteria mirrors some of the effects seen in cancer cells, with ROS generation playing a central role. nih.govmdpi.com
The production of ROS through redox cycling disrupts bacterial cellular processes, leading to damage of the cell membrane, proteins, and DNA, ultimately causing bacterial cell death. nih.gov The lipophilic nature of the naphthoquinone scaffold allows it to penetrate the bacterial cell wall and membrane. Structure-activity relationship studies indicate that substitutions on the naphthoquinone ring, including the presence of halogens like bromine and alkyl or aryl groups, are critical in modulating the potency and spectrum of antibacterial activity. nih.govmdpi.com
Antifungal Action
Halogenated derivatives of 1,4-naphthoquinone have shown notable antifungal activity. plu.mxresearchgate.net The presence of a halogen atom, such as bromine, can enhance the lipophilicity and reactivity of the molecule, facilitating its interaction with fungal cell membranes and mitochondria. nih.gov The mechanisms underlying the antifungal action of naphthoquinones are multifaceted and include the disruption of the fungal cell membrane and the inhibition of essential enzymes. nih.gov The fungitoxicity of some brominated compounds may also be attributed to the release of hydrobromic acid (HBr) either extracellularly or intracellularly. nih.gov Studies on various naphthoquinone derivatives have demonstrated their efficacy against a range of fungal species, including those of the Candida genus. plu.mxscielo.br
Below is a table summarizing the minimum inhibitory concentrations (MICs) of some halogenated naphthoquinone derivatives against fungal species, illustrating the potential of this class of compounds.
| Compound | Fungal Species | MIC (µg/mL) |
| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 |
| Halogenated Naphthoquinone Derivative 24 | Candida albicans ATCC 10231 | 1 |
| Halogenated Naphthoquinone Derivative 25 | Candida albicans ATCC 10231 | 4 |
| Halogenated Naphthoquinone Derivative 26 | Candida albicans ATCC 10231 | 8 |
This table presents data for related halogenated naphthoquinone compounds to illustrate the general antifungal potential of this chemical class, as specific data for 2-bromo-3-ethyl-1,4-naphthalenedione was not available. plu.mxscielo.br
Antiparasitic Activity
Naphthoquinones, particularly 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives, have been a significant area of research in the development of antimalarial agents. jst.go.jpnih.gov The primary mechanism of action for many of these compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is the inhibition of the mitochondrial electron transport chain. scielo.br
Specifically, these compounds are known to target the cytochrome bc1 complex (complex III) of the parasite's mitochondria. researchgate.netmalariaworld.org By binding to the Qo site of this complex, they block the transfer of electrons, which disrupts the mitochondrial membrane potential and inhibits the synthesis of ATP, the primary energy currency of the cell. nih.govresearchgate.net This ultimately leads to the death of the parasite. The well-known antimalarial drug atovaquone (B601224), a 2-hydroxy-1,4-naphthoquinone derivative, acts through this mechanism. jst.go.jpscielo.br The structural similarities between atovaquone and 2-bromo-3-ethyl-1,4-naphthalenedione suggest that the latter may also exhibit antimalarial activity through a similar mechanism.
The following table presents the half-maximal inhibitory concentration (IC50) values for several 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives against Plasmodium falciparum, highlighting the antimalarial potential within this compound class.
| Compound Derivative | Side Chain | IC50 (µg/mL) |
| 1 | n-butyl substituted aminomethyl | 0.77 |
| 2 | Isobutyl substituted aminomethyl | 1.12 |
| 3 | Cyclohexyl substituted aminomethyl | 1.55 |
| 4 | Benzyl (B1604629) substituted aminomethyl | 2.03 |
| 5 | 4-Fluorobenzyl substituted aminomethyl | 2.50 |
| 6 | 4-Chlorobenzyl substituted aminomethyl | 3.01 |
| 7 | 4-Bromobenzyl substituted aminomethyl | 3.52 |
| 8 | 4-Methylbenzyl substituted aminomethyl | 4.05 |
This table showcases the antimalarial activity of related 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives to provide context for the potential activity of 2-bromo-3-ethyl-1,4-naphthalenedione, for which specific data was not found. jst.go.jp
Trypanocidal Mechanisms (e.g., against Trypanosoma cruzi)
The trypanocidal activity of naphthoquinone derivatives has been a subject of significant research. While direct studies on 2-bromo-3-ethyl-1,4-naphthalenedione are limited, research on analogous compounds provides insight into potential mechanisms. For instance, the derivative 2,3-diphenyl-1,4-naphthoquinone (B1207459) (DPNQ) has demonstrated high cytotoxicity against epimastigote, trypomastigote, and amastigote forms of Trypanosoma cruzi. nih.govnih.gov The proposed mechanisms for its trypanocidal action include the induction of oxidative stress through the formation of free radicals and the competitive inhibition of essential parasite enzymes like T. cruzi lipoamide (B1675559) dehydrogenase (TcLipDH). nih.govnih.gov Another study synthesized several 1,4-naphthoquinone derivatives from 2-bromo-1,4-naphthoquinone, with one derivative showing potent trypanocidal activity, superior to the reference drug benznidazole. scielo.org.co These findings suggest that the 1,4-naphthoquinone scaffold is a promising base for developing agents against Chagas disease, primarily acting by disrupting the parasite's redox balance and inhibiting key metabolic pathways. nih.govnih.gov
Leishmanicidal Mechanisms (e.g., against Leishmania amazonensis)
The leishmanicidal potential of the 1,4-naphthoquinone class of compounds is attributed to their ability to induce oxidative stress within the parasite. The mechanism of action for several quinones involves the generation of oxygen free radicals, which compromises the parasite's defense systems. nih.gov Studies on specific naphthoquinone derivatives against Leishmania amazonensis have shown that these compounds can induce morphological and biochemical changes, including the loss of mitochondrial membrane potential, increased production of reactive oxygen species (ROS), cell shrinkage, and alterations in plasma membrane integrity. researchgate.net Furthermore, the naphthoquinone scaffold has been identified as a potential inhibitor of Leishmania glycogen (B147801) synthase kinase 3 (GSK-3), a crucial enzyme for the parasite's survival. nih.gov However, it is noteworthy that in one study, derivatives of 2-bromo-1,4-naphthoquinone exhibited low activity against L. amazonensis promastigotes, indicating that specific substitutions on the naphthoquinone ring are critical for potent leishmanicidal effects. scielo.org.co
Anti-inflammatory Mechanisms
The anti-inflammatory properties of 1,4-naphthoquinone derivatives are well-documented, with a primary mechanism involving the antagonism of the P2X7 receptor (P2X7R). mdpi.comresearchgate.net P2X7R is an ATP-gated ion channel that plays a crucial role in the immune response and inflammation. mdpi.comnih.gov Naphthoquinone derivatives have been shown to inhibit P2X7R, thereby blocking ATP-induced calcium influx and the subsequent release of pro-inflammatory cytokines, such as IL-1β. mdpi.comnih.govresearchgate.net This inhibition has been demonstrated to reduce inflammatory responses like carrageenan-induced paw edema in animal models. nih.govnih.gov
Specifically, a closely related compound, 2-bromo-1,4-naphthalenedione (BrQ), has been investigated for its therapeutic potential in an animal model of multiple sclerosis. nih.gov Its anti-inflammatory action in this context was linked to the modulation of the adaptive immune response, specifically by promoting the expansion of CD8+ T cells while limiting the pro-inflammatory Th1/Th17 cell populations. nih.gov
Neuroprotective Mechanisms
The neuroprotective effects of 2-bromo-1,4-naphthalenedione are closely linked to its anti-inflammatory and immunomodulatory activities. In a study using the experimental autoimmune encephalomyelitis (EAE) model, which mimics multiple sclerosis, treatment with 2-bromo-1,4-naphthalenedione resulted in reduced disease severity. nih.gov The observed neuroprotective effects included a significant decrease in leukocyte infiltration into the central nervous system and a reduction in demyelination, a hallmark of the disease. nih.gov This suggests that the compound's ability to modulate immune cell activity in the periphery can lead to profound protective effects within the central nervous system, mitigating neuroinflammation and subsequent neuronal damage. nih.gov
Enzyme Inhibition Beyond Anticancer Targets (e.g., Monoamine Oxidase (MAO), P2X7R receptor)
Beyond its role in inflammation, the P2X7 receptor is a significant enzyme target for 1,4-naphthoquinones. Various derivatives have been developed as potent and selective P2X7R antagonists. researchgate.netnih.govnih.gov In silico analyses suggest that these compounds bind within the pore region of the human P2X7R, effectively blocking its function. nih.gov
Another important class of enzymes inhibited by the 1,4-naphthoquinone scaffold is monoamine oxidase (MAO). nih.govnih.gov Both MAO-A and MAO-B isoforms are targets, and inhibition is typically reversible and competitive. nih.govnih.gov Menadione (2-methyl-1,4-naphthoquinone), for example, is a selective inhibitor of MAO-B. nih.gov Molecular modeling studies indicate that these inhibitors interact with the flavin moiety at the active site of the enzyme. nih.gov The inhibition of MAO is a key therapeutic strategy for several neurological disorders, including Parkinson's disease and depression. nih.govmdpi.com
Table 1: Enzyme Inhibition by Naphthoquinone Derivatives
| Compound Class | Target Enzyme | Mechanism of Inhibition | Therapeutic Relevance |
|---|---|---|---|
| 1,4-Naphthoquinones | P2X7 Receptor | Antagonism, blocks ion channel | Anti-inflammatory mdpi.comnih.gov |
| 1,4-Naphthoquinones | Monoamine Oxidase (MAO-A/B) | Reversible, Competitive Inhibition | Neuroprotection, Antidepressant nih.govnih.gov |
| 2,3-diphenyl-1,4-naphthoquinone | T. cruzi Lipoamide Dehydrogenase | Competitive Inhibition | Trypanocidal nih.govnih.gov |
Modulation of Redox Homeostasis in Biological Systems
The 1,4-naphthoquinone core structure is inherently redox-active, allowing it to participate in oxidation-reduction reactions within biological systems. nih.gov This property is central to many of its biological effects. On one hand, the ability of naphthoquinones to undergo redox cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals. nih.govnih.gov This induction of oxidative stress is a key mechanism in their antimicrobial activities against parasites like Trypanosoma cruzi and Leishmania. nih.govnih.gov
On the other hand, certain 1,4-naphthoquinone derivatives have demonstrated antioxidant properties. In studies on macrophage cells, while the compounds could inhibit ATP-induced ROS production, they also exhibited pronounced antioxidant activity in mouse brain homogenates. mdpi.comresearchgate.net This dual role suggests that the effect of 2-bromo-3-ethyl-1,4-naphthalenedione on redox homeostasis is likely context-dependent, influenced by the specific biological environment and cellular state. This modulation of the cellular redox state is a critical factor in its diverse pharmacological profile. nih.gov
Structure Activity Relationship Sar Studies of 1,4 Naphthalenedione, 2 Bromo 3 Ethyl and Its Analogues
Influence of the Bromine Substitution at C-2 on Biological Activity and Reactivity
The presence and nature of a substituent at the C-2 position of the 1,4-naphthalenedione ring are critical determinants of both its biological activity and chemical reactivity. The bromine atom, in particular, has been shown to be a key feature for enhancing the cytotoxic profiles of these compounds.
Research has demonstrated that 2-bromo-substituted naphthalenedione analogues exhibit superior cytotoxicity compared to their unsubstituted or 2-methyl substituted counterparts. For instance, in a study comparing various derivatives against HEC1A cancer cells, 2-bromo-substituted compounds displayed significantly lower IC₅₀ values (ranging from 1.24 to 9.55 µM) than the reference compound, indicating greater potency. nih.gov In contrast, analogues lacking a halogen at this position were largely inactive at the tested concentrations. nih.gov This highlights that the halogen atom is crucial for maintaining potent biological activity. nih.gov
From a chemical standpoint, the C-2 and C-3 positions of the 2,3-dihalo-1,4-naphthoquinone system are highly reactive towards nucleophilic attack. researchgate.net The bromine atom at C-2 acts as a good leaving group, facilitating nucleophilic substitution reactions, which is a common strategy for synthesizing diverse libraries of naphthalenedione derivatives. nih.govnih.gov This reactivity allows for the introduction of various functional groups, such as amines, to further modulate the compound's biological and pharmacological properties. mdpi.com The electron-withdrawing nature of the bromine atom also influences the electronic properties of the quinone system, which is integral to its mechanism of action, often involving redox cycling and the generation of reactive oxygen species (ROS). researchgate.net
Table 1: Effect of C-2 Substitution on Cytotoxicity (IC₅₀ in µM)
| Compound Analogue | C-2 Substituent | Cytotoxicity against HEC1A (IC₅₀ µM) | Reference |
|---|---|---|---|
| Analogue 1 | -H | > 40 | nih.gov |
| Analogue 2 | -CH₃ | > 40 | nih.gov |
| Analogue 3 | -Br | 9.55 | nih.gov |
| Analogue 4 | -Br | 4.16 | nih.gov |
| Analogue 5 | -Br | 1.24 | nih.gov |
Role of the Ethyl Group Substitution at C-3 on Activity and Selectivity
Studies on related 3-alkyl-2-hydroxy-1,4-naphthoquinones have shown that the length and structure of the alkyl chain are critical for their antimalarial activity. researchgate.net This principle extends to other naphthalenedione analogues, where varying the alkyl group at C-3 can fine-tune the compound's interaction with biological targets. For example, research on a series of 2-bromo-3-(n-alkylamino)-1,4-napthoquinones, which feature alkyl chains of varying lengths (methyl, ethyl, propyl, butyl), demonstrates that modifications at the C-3 position directly impact the compound's physicochemical and biological properties. mdpi.com
Systematic Analysis of Substituent Effects on the Naphthalenedione Core
Electronic Effects (e.g., electron-donating vs. electron-withdrawing groups)
The electronic nature of substituents on the naphthalenedione core is a pivotal factor governing the molecule's redox potential and, consequently, its biological activity. researchgate.net The quinone moiety is inherently an electron-accepting system, and its properties can be modulated by attaching either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
EWGs, such as halogens (e.g., bromine at C-2) or nitro groups, enhance the electron-deficient nature of the quinone ring. This increases its π-acidity and makes it a better electron acceptor, which can facilitate redox cycling and the production of cytotoxic ROS. researchgate.netresearchgate.netmdpi.com In contrast, EDGs, such as amino or methoxy (B1213986) groups, push electron density into the ring system. This can lower the redox potential and, in some cases, create "push-pull" systems that alter the spectroscopic and binding properties of the molecule. researchgate.net
Quantitative structure-activity relationship (QSAR) studies have confirmed the importance of electronic descriptors, such as electronegativity, in governing the activity of naphthalenedione derivatives. nih.gov For instance, in a related series of benzenesulfonyl compounds, analogues with electron-donating substituents (methyl, methoxy) showed potent inhibitory activities, while those with strongly electron-withdrawing groups (fluoro, trifluoromethyl) were less potent, although the bromo-substituted analogue retained high potency. nih.gov This indicates a complex interplay where a balance of electronic properties is required for optimal activity.
Steric Effects and Conformational Constraints
Steric effects, which arise from the spatial arrangement and bulk of atoms, significantly influence the activity of naphthalenedione derivatives. ijcce.ac.ir The size and shape of substituents, particularly at the C-2 and C-3 positions, can dictate how the molecule fits into the binding site of a target protein.
Bulky substituents can create steric hindrance, which may prevent the molecule from achieving the optimal conformation required for biological activity. mdpi.com Conversely, steric bulk can also be used to enhance selectivity by designing molecules that fit a specific target's binding pocket while being excluded from others. The proximity of substituents at the C-2 and C-3 positions can lead to an "ortho effect," where steric interaction between the adjacent groups can force rotation around single bonds. ijcce.ac.ir This can lead to a loss of planarity, which may impact resonance stabilization and, ultimately, the molecule's reactivity and binding affinity. ijcce.ac.ir The conformational flexibility of the naphthalenedione core can be noticeably affected by bulky substituents, which can influence the equilibrium geometry of the molecule. mdpi.com
Lipophilicity and its Correlation with Activity
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that describes a compound's ability to partition between a lipidic and an aqueous phase. This parameter is critical for drug-like molecules as it affects their absorption, distribution, metabolism, and excretion (ADME) properties. For naphthalenedione derivatives, a clear correlation between lipophilicity and biological activity has been established. researchgate.net
An optimal level of lipophilicity is required for a compound to effectively cross the lipid bilayers of cell membranes and reach its site of action. QSAR studies on various series of 1,4-naphthoquinones have repeatedly shown that their cytotoxic activities depend largely on their hydrophobicity. researchgate.net For example, increasing the length of an alkyl or terpenyl side chain at the C-3 position enhances lipophilicity, which has been shown to increase cytotoxic activity against several human cancer cell lines. nih.govijcce.ac.ir One study found that a 2-hydroxy-3-farnesyl-1,4-naphthoquinone derivative was the most cytotoxic compound in a series, suggesting that the lipophilicity imparted by the farnesyl group enhanced cell membrane permeability and bioavailability. nih.govijcce.ac.ir However, there is typically a parabolic relationship, where increasing lipophilicity is beneficial only up to a certain point, after which it can lead to poor aqueous solubility and non-specific toxicity.
Table 2: Correlation of Lipophilicity (XLOGP3) with Anticancer Activity
| Compound Type | General Observation | Reference |
|---|---|---|
| 1,4-Naphthoquinone (B94277) Derivatives | Cytotoxic activities depend largely on their hydrophobicity. | researchgate.net |
| 3-C-Alkyl Naphthoquinones | Anticancer activity increased with higher chain length of terpenyl substituents, suggesting lipophilicity affected bioactivity. | nih.govijcce.ac.ir |
| 2,3-Dihalo Naphthoquinones | Improved activity predicted for substitutions with halogen atoms having high lipophilicity and electronegativity. | nih.gov |
| General Bioactive Compounds | Lipophilicity is a key parameter in QSAR for assessing biological activity. |
Impact of Halogen Substituents (Cl, Br, F, I) on Biological Activity Profiles
The identity of the halogen substituent on the naphthalenedione core can dramatically alter the biological activity profile. While halogens share the property of being electron-withdrawing, they differ significantly in size, polarizability, and lipophilicity, leading to distinct SAR profiles for fluoro-, chloro-, bromo-, and iodo-substituted analogues.
Studies have consistently shown that the presence of a halogen is beneficial, and often essential, for the potency of naphthalenedione derivatives. nih.gov A comparative analysis across different halogens often reveals a trend related to their atomic mass and size. In several classes of bioactive compounds, biological activity has been shown to increase in the order F < Cl < Br < I. This suggests that factors other than simple electronegativity (which follows the reverse order) are at play. For instance, studies on halogenated flavonoids demonstrated that antibacterial potency increased from fluorine to iodine, with researchers suggesting that atomic size and polarizability were the main drivers of this effect, rather than electronics.
In the context of naphthalenediones, QSAR predictions have indicated that substituting the core at the C-2 and C-3 positions with halogens like Br, I, and F is an effective strategy for achieving potent activity. nih.gov The larger, more polarizable halogens like bromine and iodine can form stronger halogen bonds and van der Waals interactions within a receptor binding site, potentially increasing binding affinity and residence time. Furthermore, the lipophilicity of the halogens increases with atomic mass, which can also contribute to enhanced activity.
Table 3: General Trends of Halogen Substitution on Biological Activity
| Halogen | Relative Size | Electronegativity | General Activity Trend | Reference |
|---|---|---|---|---|
| Fluorine (F) | Smallest | Highest | Often the least active in a series where size is dominant. | |
| Chlorine (Cl) | ↓ | ↓ | Intermediate activity. | nih.gov |
| Bromine (Br) | ↓ | ↓ | Often shows high to excellent activity. | nih.govnih.gov |
| Iodine (I) | Largest | Lowest | Frequently the most potent in a series, suggesting size/polarizability is key. |
Analysis of Different Nitrogen-Containing Side Chains (e.g., amino, morpholine (B109124), piperidine (B6355638), triazole, imidazole)
Amino Group: The incorporation of an amino group at the C-2 and/or C-3 position of the 1,4-naphthalenedione scaffold has been extensively explored. The amino group can serve as a versatile handle for further functionalization, allowing for the synthesis of a diverse library of derivatives. The electron-donating nature of the amino group can also modulate the redox properties of the quinone ring, which is often linked to its mechanism of action. Studies have shown that the biological activity of amino-naphthalenediones is dependent on the nature of the substituent attached to the amino nitrogen.
Morpholine: The morpholine moiety is a common heterocycle in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates. When appended to the 1,4-naphthalenedione core, the morpholine ring can enhance water solubility and bioavailability. Research has demonstrated that morpholine-containing naphthoquinones exhibit a range of biological activities. For instance, a compound identified as BH10, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione, has shown greater cytotoxicity towards cancer cells compared to normal cells. marmara.edu.tr This selectivity is a desirable characteristic in the development of anticancer agents.
Piperidine: Similar to morpholine, the piperidine ring is another heterocyclic amine frequently incorporated into bioactive molecules. Piperidine-substituted naphthoquinones have been synthesized and evaluated for their therapeutic potential. researchgate.netnih.gov The basicity of the piperidine nitrogen can influence the molecule's interaction with biological targets. Molecular docking studies have suggested that the piperidine fragment can play a crucial role in the binding of naphthoquinone derivatives to the SH2 domain of STAT3, a key protein in cancer signaling pathways. nih.gov
Triazole: The 1,2,3-triazole ring, often introduced via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a valuable pharmacophore in drug design. Triazole-naphthoquinone conjugates have been synthesized and investigated for their antiplasmodial and antiproliferative activities. researchgate.netnih.govnih.gov Structure-activity relationship studies have indicated that the nature of the substituent on the triazole ring is critical for biological activity. researchgate.net For example, certain aryl-substituted triazoles linked to the naphthoquinone core have demonstrated potent antimalarial activity. researchgate.netnih.gov
Imidazole (B134444): Imidazole is another important nitrogen-containing heterocycle found in many biologically active compounds. The fusion of an imidazole ring to the 1,4-naphthalenedione scaffold to form naphtho[2,3-d]imidazole-4,9-diones has yielded compounds with significant antibacterial and antifungal properties. mdpi.com The incorporation of an imidazole ring has been shown to enhance both the potency and selectivity of anticancer naphthoquinone analogues. marmara.edu.tr
The following table summarizes the biological activities of representative 1,4-naphthalenedione derivatives bearing different nitrogen-containing side chains.
| Nitrogen-Containing Side Chain | Representative Compound Structure | Observed Biological Activity | Key Findings |
|---|---|---|---|
| Amino | 2-Amino-1,4-naphthoquinone derivatives | Anticancer, Antimicrobial | The nature of the substituent on the amino group significantly influences activity. nih.gov |
| Morpholine | 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10) | Anticancer | Shows selective cytotoxicity towards cancer cells over normal cells. marmara.edu.tr |
| Piperidine | Naphthoquinone-furopiperidine derivatives | Anticancer (STAT3 inhibitors) | The piperidine fragment is important for binding to the STAT3 SH2 domain. nih.gov |
| Triazole | 1,2,3-Triazole-naphthoquinone conjugates | Antimalarial, Antiproliferative | The substituent on the triazole ring is a key determinant of antiplasmodial activity. researchgate.netnih.gov |
| Imidazole | 1-alkyl-2-methyl-1H-naphtho[2,3-d]imidazole-4,9-diones | Antibacterial, Antifungal | Fusion of the imidazole ring to the naphthoquinone core yields potent antimicrobial agents. mdpi.com |
Redox Potentials and their Correlation with Biological Action
The biological activity of 1,4-naphthalenedione derivatives is intrinsically linked to their redox properties. The quinone moiety can undergo one- or two-electron reduction to form semiquinone and hydroquinone (B1673460) species, respectively. This process, known as redox cycling, can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which can induce oxidative stress and cellular damage. mdpi.com The ease with which a naphthoquinone derivative can accept electrons is quantified by its redox potential, a parameter that has been shown to correlate with its biological action.
The standard redox potential (E°) of a naphthoquinone can be determined experimentally using electrochemical techniques like cyclic voltammetry. researchgate.net This value is influenced by the nature and position of substituents on the naphthoquinone ring. Electron-donating groups, such as amino and hydroxyl groups, tend to lower the redox potential, making the compound easier to reduce. Conversely, electron-withdrawing groups, like halogens, generally increase the redox potential.
A significant correlation has been established between the redox potentials of heterocyclic quinones and their cytotoxic activities. For instance, a study on various quinone derivatives found a direct relationship between their first reduction potentials at a physiological pH of 7.2 and their growth inhibitory and cytotoxic effects against a panel of human cancer cell lines. This suggests that the ability of these compounds to be reduced is a key factor in their anticancer mechanism.
The following table presents the redox potentials of some 1,4-naphthalenedione derivatives and their corresponding biological activities, illustrating the structure-activity relationships.
| Compound | Substituents | Redox Potential (E° at pH 7.2) | Biological Activity | Correlation |
|---|---|---|---|---|
| Lawsone Derivatives (Type A) | Varied alkyl, acyl, and sulfonyl groups at the 2-hydroxy position | Varies with substituent | Cytotoxicity against human cancer cell lines (KB and HeLa) | A definite correlation was found between redox potentials and inhibitory effects. researchgate.net |
| Heterocyclic Quinones | Various nitrogen-containing heterocycles | Varies with structure | Cytotoxicity against 39 human cancer cell lines (JFCR39) | Significant correlation between first reduction potentials and cytotoxic activities (log LC50). |
The redox cycling mechanism is not the only way through which naphthoquinones exert their biological effects. They can also act as alkylating agents, forming covalent bonds with nucleophilic residues in biomolecules, such as the thiol groups in cysteine residues of proteins. mdpi.com Both redox cycling and alkylation can lead to the disruption of cellular signaling pathways and ultimately, cell death. mdpi.com The balance between these two mechanisms is influenced by the specific chemical structure of the naphthoquinone derivative.
Applications in Materials Science and Catalysis
Photovoltaic Applications: Dye-Sensitized Solar Cells (DSSCs) using Naphthalenedione Derivatives as Photosensitizers
In a notable study, a novel aminonaphthoquinone analogue, 2-bromo-3-(methylamino)naphthalene-1,4-dione (BrA1), was synthesized and utilized as a donor-π-acceptor (D-π-A) photosensitizer for DSSCs. This compound was adsorbed onto titanium dioxide (TiO2) nanorod photoanodes. The optical properties of these photoanodes exhibited broadbands in both the UV and visible regions, which are attributed to π →π* and n → π* charge-transfer transitions, respectively.
The performance of DSSCs fabricated with this photosensitizer was evaluated. The power conversion efficiency (PCE) of the DSSCs based on TiO2 nanorods calcined at 400 °C and sensitized with BrA1 showed improvement, which was attributed to effective light harvesting by the photosensitizer and efficient charge transport through the TiO2 nanorods. Electrochemical impedance spectroscopy (EIS) analyses confirmed that the calcination temperature of the TiO2 nanorods plays a crucial role in improving charge transportation by lowering the resistance path during the photovoltaic process. This is due to sufficient photosensitizer adsorption and fast electron injection.
For comparison, DSSCs fabricated using other aminonaphthoquinone-based photosensitizers, namely 2-bromo-3-propylamino-1,4-naphthoquinone and 2-bromo-3-butylamino-1,4-naphthoquinone, with mesoporous zinc oxide (ZnO) photoelectrodes, have also been reported to have promising, albeit modest, initial power conversion efficiencies.
Table 1: Photovoltaic Performance of DSSCs with Naphthalenedione-based Photosensitizers
| Photosensitizer | Photoanode Material | Power Conversion Efficiency (PCE) | Reference |
| 2-bromo-3-(methylamino)naphthalene-1,4-dione (BrA1) | TiO₂ Nanorods | Improved | |
| 2-bromo-3-propylamino-1,4-naphthoquinone | Mesoporous ZnO | 0.13% | |
| 2-bromo-3-butylamino-1,4-naphthoquinone | Mesoporous ZnO | 0.20% |
Functional Materials: Development of Fluorescent Probes and Solid-State Fluorescence Materials
The 1,4-naphthalenedione core is a constituent of many molecules that exhibit interesting photophysical properties, including fluorescence. These properties can be modulated by the introduction of various functional groups, leading to the development of fluorescent probes for sensing and imaging, as well as solid-state fluorescent materials for applications in lighting and displays. However, specific research detailing the application of 1,4-Naphthalenedione, 2-bromo-3-ethyl- as a fluorescent probe or in solid-state fluorescence materials is not prominently available in the reviewed literature. The broader class of 1,4-naphthoquinones has been investigated for these purposes, suggesting a potential avenue for future research into the specific properties of the 2-bromo-3-ethyl derivative.
Catalytic Roles
The redox activity of the quinone moiety in 1,4-naphthalenedione derivatives suggests their potential utility in catalytic applications, particularly in processes involving electron transfer. Quinones can act as organocatalysts in various chemical transformations. Despite this potential, specific studies focusing on the catalytic roles of 1,4-Naphthalenedione, 2-bromo-3-ethyl- are not found in the current body of scientific literature. Research into the catalytic activity of this specific compound could unveil novel applications in synthetic chemistry.
Future Directions in Research and Translational Potential
Development of Novel and Green Synthetic Methodologies
The synthesis of 1,4-naphthalenedione derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. ontosight.aiontosight.ai Future research should prioritize the development of novel and environmentally benign synthetic strategies for 1,4-Naphthalenedione, 2-bromo-3-ethyl-. This could involve the exploration of:
Catalytic Systems: Investigating the use of transition metal or organocatalysts to improve reaction efficiency, selectivity, and reduce the need for stoichiometric reagents.
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability.
One-Pot Reactions: Designing synthetic cascades where multiple reaction steps are performed in a single vessel to minimize intermediate purification steps and solvent usage.
A comparative table of potential synthetic approaches is presented below:
| Methodology | Traditional Approach | Potential Green Alternative | Advantages of Green Alternative |
| Halogenation | Use of elemental bromine | Catalytic bromination with HBr and an oxidant | Reduced use of hazardous bromine, higher atom economy |
| Alkylation | Grignard or organolithium reagents | Cross-coupling reactions (e.g., Suzuki, Negishi) | Milder reaction conditions, broader functional group tolerance |
| Solvent | Chlorinated hydrocarbons | Bio-based solvents (e.g., 2-MeTHF) or water | Reduced environmental impact, improved safety |
Deeper Mechanistic Elucidation of Biological Actions
Derivatives of 1,4-naphthalenedione are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ainih.govontosight.ai A crucial future direction is to unravel the precise mechanisms of action of 1,4-Naphthalenedione, 2-bromo-3-ethyl-. Key areas of investigation should include:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that the compound interacts with.
Signaling Pathway Analysis: Investigating the compound's effects on key signaling cascades involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways.
Redox Cycling and Oxidative Stress: Naphthoquinones are known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). Future studies should quantify ROS production and elucidate its role in the compound's biological effects. nih.gov
Rational Design and Synthesis of Highly Potent and Selective Analogues
Building upon a deeper mechanistic understanding, the rational design and synthesis of more potent and selective analogues of 1,4-Naphthalenedione, 2-bromo-3-ethyl- represents a promising avenue for drug discovery. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. rsc.orgnih.gov
Future synthetic efforts could focus on modifications at various positions of the naphthoquinone scaffold:
| Position of Modification | Potential Substituents | Desired Outcome |
| Ethyl group at C3 | Longer alkyl chains, cyclic or aromatic groups | Enhanced lipophilicity, improved target binding |
| Bromo group at C2 | Other halogens, amino, or thioether groups | Modulation of electronic properties and reactivity |
| Naphthalene (B1677914) ring | Introduction of hydroxyl or methoxy (B1213986) groups | Altered redox potential and metabolic stability |
By systematically synthesizing and evaluating a library of these analogues, it will be possible to identify key structural features that govern biological activity and selectivity.
Exploration of New Application Areas for 1,4-Naphthalenedione, 2-bromo-3-ethyl- and its Derivatives
While the primary focus for many naphthoquinone derivatives has been in oncology, the unique chemical properties of 1,4-Naphthalenedione, 2-bromo-3-ethyl- may lend themselves to other application areas. ontosight.aiontosight.ai Future research should explore its potential in:
Agrochemicals: Investigating its efficacy as a herbicide, fungicide, or insecticide, as other naphthoquinones have shown promise in this area. nih.gov
Materials Science: Exploring its use as a building block for functional materials, such as organic conductors, charge-transfer complexes, or redox-active polymers. ontosight.ai
Antiparasitic Agents: Evaluating its activity against various parasites, as natural and synthetic naphthoquinones have demonstrated antimalarial and antileishmanial properties. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govresearchgate.netnih.gov These computational tools can be leveraged to accelerate the development of 1,4-Naphthalenedione, 2-bromo-3-ethyl- and its analogues.
Future applications of AI and ML in this context include:
QSAR Modeling: Developing quantitative structure-activity relationship models to predict the biological activity of novel analogues based on their chemical structures.
Virtual Screening: Using machine learning algorithms to screen large virtual libraries of compounds to identify those with a high probability of being active. crimsonpublishers.com
De Novo Drug Design: Employing generative models to design entirely new molecules with desired properties.
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds to identify candidates with favorable pharmacokinetic profiles. springernature.com
Nanotechnology Applications of Naphthalenedione Derivatives
Nanotechnology offers exciting opportunities to enhance the therapeutic potential of compounds like 1,4-Naphthalenedione, 2-bromo-3-ethyl-. nano.goviberdrola.comwikipedia.org Future research in this area could focus on:
Drug Delivery Systems: Encapsulating the compound in nanoparticles, such as liposomes, polymeric micelles, or dendrimers, to improve its solubility, stability, and bioavailability. nih.gov
Targeted Delivery: Functionalizing these nanoparticles with targeting ligands (e.g., antibodies, peptides) to ensure specific delivery to diseased cells or tissues, thereby minimizing off-target effects. nih.gov
Combination Therapy: Co-encapsulating 1,4-Naphthalenedione, 2-bromo-3-ethyl- with other therapeutic agents in a single nanocarrier to achieve synergistic effects.
Theranostics: Developing nanoparticle-based systems that combine the therapeutic activity of the compound with diagnostic imaging capabilities for simultaneous treatment and monitoring. nih.gov
The exploration of these future research directions will be instrumental in unlocking the full therapeutic and technological potential of 1,4-Naphthalenedione, 2-bromo-3-ethyl- and its derivatives, paving the way for the development of novel drugs, materials, and technologies.
Q & A
Q. What are the established synthetic routes for 2-bromo-3-ethyl-1,4-naphthalenedione, and how are intermediates characterized?
A common approach involves modifying natural naphthoquinones like lapachol. For example, enamine derivatives can be synthesized by reacting 2-hydroxy-3-alkyl-1,4-naphthalenedione precursors with amines (e.g., morpholine, piperidine) under controlled conditions . Structural characterization relies heavily on 2D NMR techniques , including:
Q. What safety protocols are critical when handling brominated naphthoquinones?
Brominated derivatives of 1,4-naphthalenedione pose significant hazards:
- Acute toxicity : Inhalation or dermal exposure can induce methemoglobinemia, hepatotoxicity, and neurotoxicity .
- Mitigation strategies :
- Use local exhaust ventilation and PPE (nitrile gloves, lab coats).
- Implement closed systems for reactions to minimize airborne release.
- Monitor blood parameters (e.g., hemoglobin, liver enzymes) in chronic exposure scenarios .
Advanced Research Questions
Q. How do electronic and steric effects of bromine and ethyl substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing bromine at C2 increases electrophilicity at C1 and C4, enabling nucleophilic substitutions. The ethyl group at C3 introduces steric hindrance, which can:
- Reduce regioselectivity in Suzuki-Miyaura couplings.
- Stabilize radical intermediates in photochemical reactions.
Methodological insights : - Cyclic voltammetry (CV) reveals redox potentials for quinone/semiquinone transitions, critical for designing electron-transfer catalysts .
- DFT calculations (e.g., B3PW91/6-31+G(d)) model charge distribution and predict reaction pathways .
Q. What contradictory data exist regarding the biological activity of brominated naphthoquinones, and how can they be resolved?
Studies report conflicting cytotoxicity results, possibly due to:
- Assay variability : For example, 2-bromo-3-ethyl derivatives show IC values ranging from 10–50 μM in A549 lung cancer cells, depending on assay conditions (MTT vs. trypan exclusion) .
- Redox cycling : Discrepancies in pro-oxidant vs. antioxidant effects may arise from intracellular glutathione levels.
Resolution strategies : - Standardize assays using oxygen-sensitive probes (e.g., DCFH-DA) to quantify ROS generation.
- Validate findings across multiple cell lines (e.g., HEK293 vs. HepG2) .
Q. How can computational methods optimize the design of 2-bromo-3-ethyl-1,4-naphthalenedione analogs for photosynthetic studies?
In photosynthetic systems (e.g., Synechococcus sp.), naphthoquinones act as electron acceptors in the A site of Photosystem I. Computational workflows include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
